molecular formula C20H15Cl2N5O2 B13001380 (7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione

(7S)-5'-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1',2',3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3'-indole]-2',5-dione

Katalognummer: B13001380
Molekulargewicht: 428.3 g/mol
InChI-Schlüssel: FSGQWMSAZZYMLE-SBKAZYGRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione is a complex organic compound with a unique spiro structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione involves multiple steps, including the formation of the spirocyclic core and the introduction of the chloro and phenyl groups. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce compounds with different functional groups replacing the chloro groups.

Wissenschaftliche Forschungsanwendungen

(7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione analogs: Compounds with similar structures but different substituents.

    Spirocyclic compounds: Other spirocyclic compounds with different core structures.

Uniqueness

The uniqueness of (7S)-5’-chloro-3-[(1R)-1-(4-chlorophenyl)ethyl]-1’,2’,3,4,5,6-hexahydrospiro[[1,2,3]triazolo[4,5-b]pyridine-7,3’-indole]-2’,5-dione lies in its specific spirocyclic structure and the presence of chloro and phenyl groups, which confer unique chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C20H15Cl2N5O2

Molekulargewicht

428.3 g/mol

IUPAC-Name

(3S)-5-chloro-3'-[(1R)-1-(4-chlorophenyl)ethyl]spiro[1H-indole-3,7'-4,6-dihydrotriazolo[4,5-b]pyridine]-2,5'-dione

InChI

InChI=1S/C20H15Cl2N5O2/c1-10(11-2-4-12(21)5-3-11)27-18-17(25-26-27)20(9-16(28)24-18)14-8-13(22)6-7-15(14)23-19(20)29/h2-8,10H,9H2,1H3,(H,23,29)(H,24,28)/t10-,20+/m1/s1

InChI-Schlüssel

FSGQWMSAZZYMLE-SBKAZYGRSA-N

Isomerische SMILES

C[C@H](C1=CC=C(C=C1)Cl)N2C3=C([C@]4(CC(=O)N3)C5=C(C=CC(=C5)Cl)NC4=O)N=N2

Kanonische SMILES

CC(C1=CC=C(C=C1)Cl)N2C3=C(C4(CC(=O)N3)C5=C(C=CC(=C5)Cl)NC4=O)N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.